2,2,4-Trimethylpentane-1,3-diyl diformate
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Overview
Description
2,2,4-Trimethylpentane-1,3-diyl diformate is an organic compound with the molecular formula C10H18O4 and a molar mass of 202.24752 g/mol . It is also known by other names such as 2,2,4-Trimethyl-1,3-pentanediol diformate . This compound is characterized by its structural formula, which includes two ester groups attached to a 2,2,4-trimethylpentane backbone .
Preparation Methods
The synthesis of 2,2,4-Trimethylpentane-1,3-diyl diformate typically involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with formic acid or its derivatives . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the ester bonds . Industrial production methods may involve continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
2,2,4-Trimethylpentane-1,3-diyl diformate can undergo various chemical reactions, including:
Scientific Research Applications
2,2,4-Trimethylpentane-1,3-diyl diformate has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpentane-1,3-diyl diformate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing formic acid and 2,2,4-trimethyl-1,3-pentanediol . These products can then participate in further biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
2,2,4-Trimethylpentane-1,3-diyl diformate can be compared with other similar compounds such as:
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: This compound has similar ester functional groups but different alkyl substituents, leading to variations in physical and chemical properties.
2,2,4-Trimethyl-1,3-pentanediol dibenzoate: This compound contains benzoate ester groups instead of formate, resulting in different reactivity and applications.
2,2,4-Trimethylpentane:
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
CAS No. |
5451-59-2 |
---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3-formyloxy-2,2,4-trimethylpentyl) formate |
InChI |
InChI=1S/C10H18O4/c1-8(2)9(14-7-12)10(3,4)5-13-6-11/h6-9H,5H2,1-4H3 |
InChI Key |
JJSQUEVEQCZSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)COC=O)OC=O |
Origin of Product |
United States |
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